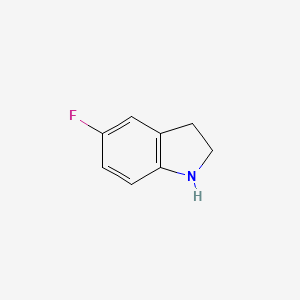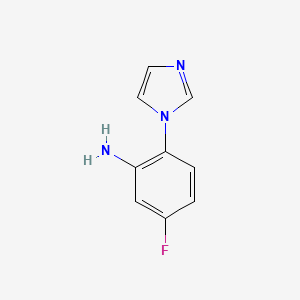
3,5-Dibromo-1-benzofuran
Descripción general
Descripción
3,5-Dibromo-1-benzofuran is a brominated derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring.
Aplicaciones Científicas De Investigación
3,5-Dibromo-1-benzofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a building block for various industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 3,5-Dibromo-1-benzofuran is the Tyrosine-protein phosphatase non-receptor type 1 . This protein acts as a regulator of the endoplasmic reticulum unfolded protein response .
Mode of Action
This compound interacts with its target by mediating the dephosphorylation of EIF2AK3/PERK . This interaction inactivates the protein kinase activity of EIF2AK3/PERK .
Biochemical Pathways
It is known that the compound’s interaction with its target protein plays a role in the regulation of the endoplasmic reticulum unfolded protein response
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target protein. By inactivating the protein kinase activity of EIF2AK3/PERK, this compound may influence various cellular processes .
Análisis Bioquímico
Biochemical Properties
3,5-Dibromo-1-benzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as xanthine oxidase, which is involved in the metabolism of purines . This inhibition can lead to a decrease in the production of uric acid, making this compound a potential therapeutic agent for conditions like gout . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death . It also affects the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, its binding to xanthine oxidase results in enzyme inhibition, reducing the production of uric acid . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the addition of functional groups to the compound, making it more water-soluble and easier to excrete . The metabolic pathways of this compound also influence the levels of various metabolites, affecting overall metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can be transported to different cellular compartments, where it exerts its effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for binding proteins . These factors determine its localization and accumulation within tissues .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors . In the mitochondria, it can affect cellular respiration and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-benzofuran typically involves the bromination of 1-benzofuran. One common method is the bromination of 1-benzofuran using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction Reactions: The bromine atoms can be reduced to form debrominated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents like zinc or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzofuran derivatives.
Oxidation Reactions: Products include oxygenated benzofuran derivatives.
Reduction Reactions: Products include debrominated benzofuran derivatives.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1-benzofuran: A monobrominated derivative with similar but less pronounced biological activities.
5-Bromo-1-benzofuran: Another monobrominated derivative with distinct chemical properties.
1-Benzofuran: The parent compound, which lacks the bromine atoms and has different reactivity and biological activities.
Uniqueness
3,5-Dibromo-1-benzofuran is unique due to the presence of two bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its mono-brominated and non-brominated counterparts .
Propiedades
IUPAC Name |
3,5-dibromo-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNOZAIGDLGBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383791 | |
| Record name | 3,5-dibromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99660-97-6 | |
| Record name | 3,5-dibromo-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B1304737.png)


![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)







